4-(isothiocyanatomethyl)oxane
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Overview
Description
4-(isothiocyanatomethyl)oxane is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol It is characterized by the presence of an isothiocyanate group attached to a methyl group on an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isothiocyanatomethyl)oxane typically involves the reaction of an appropriate oxane derivative with an isothiocyanate precursor. One common method involves the reaction of an oxane derivative with carbon disulfide and triethylamine to form a dithiocarbamate intermediate, which is then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(isothiocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
4-(isothiocyanatomethyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the function of enzymes and other proteins, contributing to its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
4-(isothiocyanatomethyl)oxane can be compared with other isothiocyanate-containing compounds such as:
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the oxane ring with the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1339649-62-5 |
---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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